Mianserin
Overview
Description
Mianserin is a tetracyclic antidepressant with therapeutic activity similar to amitriptyline used to treat depression and anxiety . It belongs to a class of medication called tricyclic (or tetracyclic) antidepressants .
Synthesis Analysis
A simple enantioselective synthesis of (S)-(+)-mianserin has been presented .
Molecular Structure Analysis
The molecular structures of Mianserin were sketched in Sybyl-X 2.0 and their initial conformations were generated by molecular mechanics optimization using the Tripos force field and Gasteiger charges . Hydrophobic interactions between SLC1A5 and its inhibitors could be a critical factor in drug design .
Chemical Reactions Analysis
Mianserin, a chemical with serotonin and adrenoceptor antagonist activities, increases fish vulnerability to a potential predator threat, when prey fish must deal with this threat based on conspecific chemical alarm cues .
Physical And Chemical Properties Analysis
Mianserin has a molecular formula of C18H20N2 and a molecular weight of 264.3648 g/mol . It is a tetracyclic compound with antidepressant effects .
Scientific Research Applications
Lifespan Extension in C. elegans
Mianserin, a serotonin receptor antagonist, has been found to increase the lifespan of Caenorhabditis elegans nematodes. This effect, observed when given only during adulthood, is reduced or abolished by mutations affecting serotonin synthesis or reuptake and requires specific serotonin and octopamine receptors inhibited by the drug. This research suggests mianserin's potential role in mimicking dietary restriction-like physiological states and impacting lifespan through neurotransmission linked to food sensing (Petrascheck, Ye, & Buck, 2009).
Antidepressant and Antianxiety Properties
Mianserin's pharmacological properties include antidepressant and antianxiety activities, primarily indicated for depressive illness associated with anxiety and agitation. It demonstrates a favorable side effect profile, low toxicity, and is particularly advantageous in treating elderly patients or those with suicidal tendencies (Demling, 1993).
Effects on Neurotransmission and Receptors
Studies have highlighted mianserin's unique pharmacological profile, differentiating it from tricyclic antidepressants. It binds with equal potency to alpha 1- and alpha 2-adrenoceptors, inhibits noradrenaline-stimulated inositol phosphate accumulation, and does not affect beta 1-adrenoceptors. Chronic administration of mianserin has been shown to increase the maximal inositol phosphate response from alpha 1-adrenoceptor, indicating a unique influence on noradrenergic receptor systems (Nalepa & Vetulani, 1994).
Potential in Treating Neuropathic Pain
Mianserin exhibits beneficial effects on diabetic neuropathic pain, comparable to pregabalin. It effectively improves mechanical and thermal hyperalgesia associated with diabetic neuropathy and reduces mechanical and thermal allodynia. Its antihyperalgesic and antiallodynic effects are mediated through an increase in catecholamine levels and interactions with adrenoceptors and opioid receptors (Üçel, Can, Özkay, & Öztürk, 2015).
Use in Delirium Treatment in the Aged
Mianserin has shown efficacy in treating symptoms of delirium in aged patients. It is particularly useful for elderly patients prone to extrapyramidal side effects when given antipsychotic drugs, offering a viable alternative with minimal undesirable side-effects (Uchiyama, Tanaka, Isse, & Toru, 1996).
Depression Treatment in Cancer Patients
Mianserin has proven effective in improving depressive symptoms in cancer patients. A study on women with breast cancer showed significant improvements in depression scores and response rates with mianserin, highlighting its efficacy and safety in this specific patient group (van Heeringen & Zivkov, 1996).
Safety And Hazards
Mianserin may cause drowsiness or reduced alertness. If affected, do not drive or operate machinery . It is harmful if swallowed, in contact with skin, or if inhaled . It should be used with caution for people with epilepsy or who are at risk for seizures, as it can lower the threshold for seizures .
properties
IUPAC Name |
5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQUQVLFIPOEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21535-47-7 (mono-hydrochloride) | |
Record name | Mianserin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023317 | |
Record name | Mianserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mianserin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.32e-01 g/L | |
Record name | Mianserin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mianserin's mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors. | |
Record name | Mianserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Mianserin | |
CAS RN |
24219-97-4 | |
Record name | Mianserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24219-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mianserin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mianserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mianserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mianserin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250PJI13LM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MIANSERIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mianserin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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